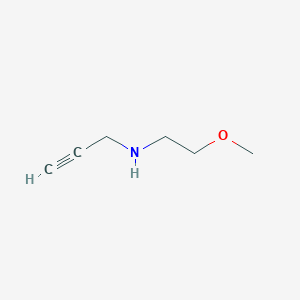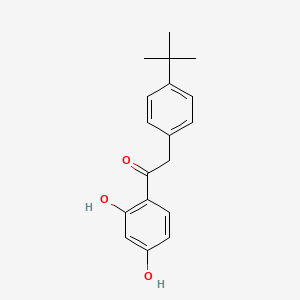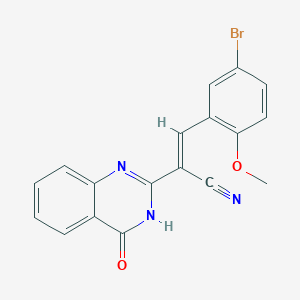
2,6-Di-tert-butylmorpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Di-tert-butylmorpholine oxalate is a chemical compound with the molecular formula C14H27NO5 and a molecular weight of 289.37 . It is used for medicinal purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Di-tert-butylmorpholine oxalate include a molecular formula of C14H27NO5 and a molecular weight of 289.37 .Scientific Research Applications
Antioxidative Applications
2,6-Di-tert-butylmorpholine oxalate: has been studied for its antioxidative properties, particularly in the context of inhibiting oxidation processes in various substances. It has shown excellent capability in scavenging free radicals, which are highly reactive molecules that can cause oxidative stress leading to cellular damage . This compound could be used to prevent oxidation in pharmaceuticals, food products, and industrial materials, ensuring their longevity and stability.
Polymer Research
In polymer science, 2,6-Di-tert-butylmorpholine oxalate can be used to modify polystyrene, enhancing its surface area and reducing pore size . This modification significantly improves the material’s antioxidative properties, making it a promising candidate for developing advanced polymer-based antioxidants that are more efficient and environmentally friendly.
Biological Antioxidant Efficiency
This compound has been compared to other known inhibitors like 2,6-di-tert-butylphenol and has shown high antioxidant efficiency in model nonenzymatic human erythrocyte membrane lipid peroxidation . Such properties make it a potential therapeutic agent for conditions associated with oxidative stress.
Hydrogen Peroxide Decomposition
The derivative’s activity in hydrogen peroxide decomposition has been noted, which is crucial in various biological and chemical processes . This application is particularly relevant in medical research, where controlling oxidative reactions is essential for maintaining cellular health.
Synthesis of Functional Derivatives
Research has been conducted on synthesizing functional derivatives of 2,6-di-tert-butylphenol , which is structurally related to 2,6-Di-tert-butylmorpholine oxalate . These derivatives have potential applications in creating new compounds with tailored properties for use in chemical synthesis and drug development.
Biotechnological and Medical Applications
The compound’s derivatives have attracted interest for their biotechnological and medical applications, particularly in the treatment of hyperoxalurias, a group of conditions associated with excessive oxalate urinary excretion . The ability to modulate oxalate levels in the body could lead to new treatments for kidney stones and related disorders.
properties
IUPAC Name |
2,6-ditert-butylmorpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO.C2H2O4/c1-11(2,3)9-7-13-8-10(14-9)12(4,5)6;3-1(4)2(5)6/h9-10,13H,7-8H2,1-6H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBPRPDMAFWHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCC(O1)C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butylmorpholine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)

![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)
![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2930519.png)
![(2-Bromo-4-chloropyridin-3-yl)-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2930523.png)
![N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2930524.png)


![N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2930530.png)


![Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2930535.png)

